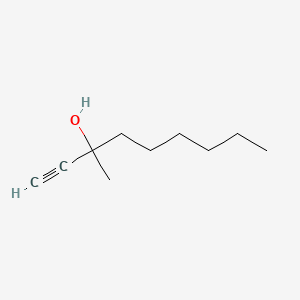

3-Methyl-1-nonyn-3-ol

Overview

Description

3-Methyl-1-nonyn-3-ol is a chemical compound with the molecular formula C10H18O . It has a molecular weight of 154.25 g/mol . The IUPAC name for this compound is 3-methylnon-1-yn-3-ol .

Molecular Structure Analysis

The molecular structure of this compound consists of a long carbon chain with a methyl group and a hydroxyl group attached . The InChI representation of the molecule isInChI=1S/C10H18O/c1-4-6-7-8-9-10(3,11)5-2/h2,11H,4,6-9H2,1,3H3 . Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 154.25 g/mol, an XLogP3-AA of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 6 . The exact mass of the compound is 154.135765193 g/mol .Scientific Research Applications

Catalysis and Material Science

3-Methyl-1-nonyn-3-ol has been explored as a substrate in the development of magnetically recoverable catalysts. Rosemary Easterday et al. (2014) developed a novel approach for creating magnetically recoverable catalysts through the thermal decomposition of palladium acetylacetonate in the presence of iron oxide nanoparticles. This method led to the production of catalysts that can be used in the selective hydrogenation of alkyne alcohols, including this compound. The research highlighted the importance of catalyst composition, reaction temperature, and solvent in controlling the aggregation of palladium and iron oxide nanoparticles, which in turn influences the catalyst's properties and its specificity toward different alkyne alcohols. This study presents a significant advancement in the field of catalysis, offering insights into the design of efficient and recoverable catalysts for hydrogenation reactions (Easterday, Leonard, Sanchez-Felix, Losovyj, Pink, Stein, Morgan, Lyubimova, Nikoshvili, Sulman, Mahmoud, Al-Ghamdi, & Bronstein, 2014).

Chemical Engineering and Reaction Optimization

The hydrogenation of alkyne alcohols like this compound serves as a model reaction for studying the kinetics and mechanism of catalytic processes. Sergio Vernuccio et al. (2017) conducted a detailed study on the solvent-free hydrogenation of 2-methyl-3-butyn-2-ol over structured Pd-based catalysts, focusing on reaction kinetics and mass transfer. Although not directly studying this compound, their work on closely related alkyne alcohols provides valuable insights into optimizing reaction conditions for achieving high selectivity and conversion rates in hydrogenation reactions. Their findings emphasize the importance of understanding the interaction between the catalyst and the substrate, as well as the role of reaction conditions in determining the efficiency and selectivity of the hydrogenation process (Vernuccio, Goy, Meier, Rohr, & Medlock, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

This compound, with the molecular formula C10H18O , is used in the synthesis of other compounds , but its specific biological targets remain to be identified.

Mode of Action

As a chemical intermediate, it may interact with various biological targets depending on the specific context of its use .

Result of Action

As a chemical intermediate, its effects would likely depend on the specific compounds it is used to synthesize .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many compounds. It’s important to note that safety data sheets recommend avoiding formation of dust and aerosols, and ensuring adequate ventilation when handling this compound .

Properties

IUPAC Name |

3-methylnon-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-4-6-7-8-9-10(3,11)5-2/h2,11H,4,6-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUXVWMAXIQKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279829 | |

| Record name | 3-Methyl-1-nonyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5430-01-3 | |

| Record name | NSC14257 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-1-nonyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.